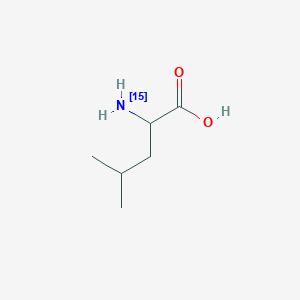

DL-Leucine-15N

Description

Historical Context of ¹⁵N-Labeled Amino Acid Tracers in Research

The use of stable isotopes in metabolic research dates back to the 1930s with the pioneering work of Rudolf Schoenheimer and his colleagues. biosyn.comnih.gov After the discovery of deuterium (B1214612), Schoenheimer utilized isotopic tracers to provide the first clear evidence for the dynamic nature of the body's metabolism. biosyn.com The availability of enriched nitrogen-15 (B135050) (¹⁵N) was a critical breakthrough that enabled his group to demonstrate that body proteins are in a constant state of synthesis and degradation. biosyn.comannualreviews.org

In seminal experiments, Schoenheimer administered ¹⁵N-labeled amino acids, such as ¹⁵N-tyrosine, to animals and tracked the isotope's incorporation into tissue proteins. researchgate.netresearchgate.net These studies overturned the prevailing view that bodily constituents were metabolically inert, establishing the concept of dynamic turnover. nih.govannualreviews.org This foundational work, using what was then a novel tracer technique, paved the way for decades of research into protein and amino acid metabolism. annualreviews.orgresearchgate.netrug.nl Although early methods were laborious, subsequent advancements in analytical instrumentation, particularly mass spectrometry, have made stable isotope tracing a more accessible and indispensable tool in modern biochemistry. biosyn.com

Rationale for Utilizing DL-Leucine-¹⁵N in Academic Investigations

Leucine (B10760876), an essential branched-chain amino acid, plays a crucial role in protein synthesis and metabolism. ontosight.ai Labeling leucine with the ¹⁵N isotope creates a powerful tracer for studying nitrogen metabolism and protein dynamics. researchgate.netcambridge.org The use of ¹⁵N-labeled leucine allows researchers to specifically track the fate of the amino group, providing insights into processes like transamination and the synthesis of other nitrogen-containing compounds. creative-proteomics.comnih.gov

DL-Leucine-¹⁵N is a racemic mixture, containing both the D- and L-isomers of ¹⁵N-labeled leucine. While L-leucine is the biologically active form incorporated into proteins, the DL-form is often used in research for various practical reasons, including its application in studies determining the true digestibility of amino acids. plos.orgnih.govsemanticscholar.org The ¹⁵N-leucine tracer method is considered a reference technique for measuring whole-body protein turnover. cambridge.org It provides valuable data on protein synthesis, breakdown, and the inter-organ exchange of amino acids. cambridge.orgnih.gov This makes DL-Leucine-¹⁵N an invaluable tool for investigations in nutrition, clinical medicine, and physiology, helping to unravel the complexities of protein metabolism in health and disease. tandfonline.comdiabetesjournals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436382 | |

| Record name | DL-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81387-51-1 | |

| Record name | DL-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment Methodologies for Dl Leucine 15n

Enzymatic Synthesis Routes for 15N-Labeled Leucine (B10760876)

Enzymatic synthesis offers a highly specific and efficient pathway for producing 15N-labeled leucine. This approach typically involves the use of isolated enzymes to catalyze the desired reaction, providing significant control over the stereochemistry of the final product.

Leucine Dehydrogenase-Mediated Amidation and Reductive Amination

A key enzyme in the synthesis of 15N-labeled leucine is Leucine Dehydrogenase (LeuDH). researchgate.netiaea.org LeuDH, a NAD-dependent oxidoreductase, catalyzes the reversible reductive amination of α-ketoisocaproate (2-oxo-4-methylpentanoic acid) to form L-leucine. researchgate.netresearchgate.net The reaction utilizes a 15N-labeled ammonium (B1175870) source, such as 15NH4Cl, to introduce the isotope into the amino acid. researchgate.netiaea.org This method is highly efficient, with reported yields of up to 85% for the synthesis of [15N]L-leucine. researchgate.net The process can be adapted to produce various other 15N-labeled aliphatic L-amino acids by using the corresponding α-keto acid substrates. iaea.orgresearchgate.net

The general reaction is as follows: α-ketoisocaproate + 15NH4+ + NADH ⇌ L-[15N]Leucine + NAD+ + H2O

Stereospecific Production of L- and D-Enantiomers

Enzymatic synthesis provides a high degree of stereospecificity, allowing for the targeted production of either L- or D-enantiomers of leucine. Leucine dehydrogenase is specific for the production of L-amino acids. researchgate.netasm.org By utilizing different enzyme systems, it is also possible to synthesize D-amino acids. For example, by coupling the action of D-amino acid dehydrogenase with an appropriate cofactor regeneration system, D-leucine can be produced from 2-oxo-4-methylvaleric acid with high yield and optical purity. google.comresearchgate.net This stereochemical control is a significant advantage over chemical synthesis methods, which often result in a racemic mixture of both enantiomers. iaea.org An efficient synthesis of 15N-labeled chiral Boc-amino acids, including both enantiomers of leucine, has been achieved through the alkylation of di-tert-butyl [15N]imidodicarbonate with triflates derived from α-hydroxy carboxylic acids. rsc.org

Biosynthetic Production of 15N-Labeled Amino Acids via Microorganisms

An alternative to enzymatic synthesis is the biosynthetic production of 15N-labeled amino acids using whole microorganisms. This method leverages the natural metabolic pathways of organisms to incorporate stable isotopes from the growth medium into their biomass, including amino acids.

Cultivation Strategies for 15N Enrichment in Algae and Bacteria

Microorganisms such as algae and bacteria are cultivated in a medium where the primary nitrogen source is replaced with a 15N-labeled compound, typically 15N-labeled ammonium salt (15NH4Cl) or sodium nitrate (B79036) (Na15NO3). whiterose.ac.ukresearchgate.netresearchgate.net The microorganisms assimilate the 15N, incorporating it into their proteins and other nitrogen-containing biomolecules. researchgate.netnih.gov After a period of growth to ensure high isotopic enrichment, the biomass is harvested, and the labeled proteins are extracted and hydrolyzed to yield a mixture of 15N-labeled amino acids, including leucine. researchgate.netnih.gov

For example, the microalga Chlamydomonas reinhardtii has been successfully used to produce 15N-labeled amino acids with high isotopic enrichment. researchgate.netnih.gov Similarly, bacteria like Corynebacterium glutamicum have been employed to produce L-[15N]leucine by providing [15N]ammonium sulfate (B86663) and α-ketoisocaproate in the culture medium, achieving high production levels and isotopic enrichment. nih.gov Co-cultivation of microalgae with certain bacteria can also enhance nutrient exchange and biomass production. nih.govnih.gov

| Microorganism | 15N Source | Key Findings |

| Chlamydomonas reinhardtii | 15NH4Cl | Produced sixteen 15N-labeled amino acids with an average isotopic enrichment of 99.56 ± 0.05%. researchgate.net |

| Corynebacterium glutamicum | [15N]ammonium sulfate | Production of L-[15N]leucine reached 138 μmol/ml with 95 atom% enrichment. nih.gov |

| Chlorella vulgaris | Na15NO3 | Used to trace the fate of algal nitrogen in agricultural soil. whiterose.ac.uk |

Considerations for Isotopic Purity and Enrichment in Research Grade Compounds

For research applications, particularly in quantitative proteomics and metabolic flux analysis, the isotopic purity and enrichment of the labeled compound are of paramount importance. nih.gov

Isotopic enrichment refers to the percentage of the labeled isotope (15N) relative to the total amount of that element in the compound. nih.gov High isotopic enrichment, ideally above 98-99%, is crucial for accurate quantification and to minimize interference from the naturally occurring unlabeled (14N) counterpart. nih.govotsuka.co.jp Incomplete labeling can lead to errors in mass spectrometric analysis and reduce the sensitivity of detection. nih.gov

The chemical purity of the final product is also critical. The synthesis and purification processes must effectively remove any unreacted starting materials, byproducts, and other contaminants. otsuka.co.jp Techniques like ion-exchange chromatography are often used to purify the labeled amino acids after synthesis. researchgate.net The final product's identity, concentration, purity, and degree of isotopic incorporation must be rigorously characterized using analytical methods such as mass spectrometry and NMR spectroscopy to ensure it meets the standards for a research-grade compound. iaea.orgnih.govnih.gov

Advanced Analytical Techniques for Dl Leucine 15n Detection and Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of DL-Leucine-15N, offering a suite of techniques tailored for specific analytical requirements.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for 15N Enrichment Determination

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for determining the nitrogen isotopic composition (¹⁵N/¹⁴N ratio) of individual amino acids like leucine (B10760876). thermofisher.commdpi.com This method involves the separation of volatile amino acid derivatives by gas chromatography, followed by their online combustion into nitrogen gas (N₂). The resulting N₂ is then introduced into an isotope ratio mass spectrometer for the precise measurement of the ¹⁵N enrichment. thermofisher.commdpi.comvliz.be

A critical step in GC-C-IRMS analysis is the derivatization of amino acids to make them volatile. mdpi.comsci-hub.se Common derivatization methods include the formation of N-acetyl propyl (NAIP) esters or trimethylsilyl (B98337) (TMS) derivatives. mdpi.comucdavis.edu While derivatization is essential for GC analysis, it can introduce non-labeled nitrogen atoms, potentially diluting the original ¹⁵N signal of the leucine molecule. cambridge.org However, careful selection of derivatization reagents and correction calculations can mitigate this issue. sci-hub.secambridge.org GC-C-IRMS offers the advantage of being element-specific and highly precise, making it suitable for studies tracking nitrogen metabolism and turnover. cambridge.orgnih.gov

Key Findings from GC-C-IRMS Studies:

The technique allows for the analysis of ¹⁵N incorporation into amino acids at trace levels. vliz.be

It has been successfully used to differentiate between bacterial and algal nitrogen uptake by analyzing ¹⁵N incorporation into specific amino acid biomarkers. vliz.beresearchgate.net

Optimization of derivatization and chromatographic conditions is crucial for accurate and reproducible results. frontiersin.orgresearchgate.net For instance, the use of N-acetyl isopropyl (NAIP) derivatization has shown low limits of detection and quantification for amino acid analysis. sci-hub.se

Table 1: GC-C-IRMS Parameters for Amino Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Conversion of amino acids to volatile esters (e.g., N-acetyl methyl esters, N-acetyl isopropyl esters, or trimethylsilyl derivatives) to facilitate gas chromatographic separation. | mdpi.comsci-hub.seucdavis.edu |

| Combustion Temperature | Typically around 940-1000°C to convert the derivatized amino acid into N₂ gas. | thermofisher.comucdavis.edu |

| GC Column | Often a polar column is used to achieve good separation of the amino acid derivatives. | ucdavis.edu |

| Detection | Isotope Ratio Mass Spectrometer measures the m/z 28, 29, and 30 of N₂ isotopologues. | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of this compound in complex biological matrices. nih.govnih.gov These techniques are particularly valuable for metabolite profiling and the precise quantification of amino acids. nih.govresearchgate.netlcms.cz In a typical LC-MS/MS workflow, the amino acids are first separated by liquid chromatography, often using hydrophilic interaction chromatography (HILIC) or a mixed-mode column, which provides good retention for polar molecules like leucine. nih.govnih.gov The separated analytes are then ionized, commonly by electrospray ionization (ESI), and analyzed by the mass spectrometer. researchgate.net

The use of stable isotope-labeled internal standards, such as ¹³C- and/or ¹⁵N-labeled leucine, is a hallmark of accurate quantification by LC-MS/MS. nih.govnih.gov These standards, which have nearly identical physicochemical properties to their unlabeled counterparts, are added to the sample and co-elute, allowing for correction of matrix effects and variations in instrument response. nih.govshoko-sc.co.jp The quantification is typically performed in multiple-reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, ensuring high selectivity and sensitivity. nih.gov

Key Findings from LC-MS/MS Research:

LC-MS/MS methods have been developed for the simultaneous quantification of multiple branched-chain amino acids, including leucine, in plasma and other biological fluids. nih.govacs.org

The use of uniformly ¹³C, ¹⁵N-labeled amino acids as internal standards minimizes matrix effects and ensures high accuracy. nih.gov

These methods are sensitive enough to require only small sample volumes, often in the microliter range. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolomics Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, has emerged as a powerful platform for untargeted metabolomics, enabling the simultaneous analysis of a vast number of metabolites, including isotopically labeled compounds like this compound. nih.govnih.govukm.edu.my Instruments such as Orbitrap and time-of-flight (TOF) mass analyzers provide high resolving power and mass accuracy, which are crucial for distinguishing between metabolites with very similar masses and for determining the elemental composition of unknown compounds. nih.govukm.edu.mymdpi.com

In the context of this compound, HRMS is instrumental in metabolic flux analysis. By tracing the incorporation of the ¹⁵N label into various downstream metabolites, researchers can map and quantify the activity of metabolic pathways. nih.gov This approach has been used to study central carbon metabolism, amino acid degradation pathways, and the metabolic consequences of genetic disorders. nih.govresearchgate.net The ability of some HRMS instruments to perform positive/negative ion switching in a single run further expands the coverage of detectable metabolites. nih.gov

Key Findings from HRMS Metabolomics:

DI-HRMS (Direct Infusion-High-Resolution Mass Spectrometry) has been shown to be a rapid and efficient screening method for fluxomics using stable isotopically labeled compounds. nih.gov

LC-HRMS-based metabolomics can successfully differentiate between meat samples from different origins based on their amino acid and lipid profiles. ukm.edu.myanimbiosci.org

HRMS facilitates the identification of unknown metabolites by providing accurate mass measurements that can be queried against metabolic databases. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| GC-C-IRMS | Precise ¹⁵N enrichment determination | High precision for isotope ratios | thermofisher.comvliz.becambridge.org |

| LC-MS/MS | Targeted quantification and metabolite profiling | High sensitivity and selectivity (MRM) | nih.govnih.govlcms.cz |

| HRMS | Untargeted metabolomics and flux analysis | High mass accuracy and broad metabolite coverage | nih.govnih.govukm.edu.my |

Application of Stable Isotope Standards for Mass Spectrometry Calibration

The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and reproducible quantification in mass spectrometry. shoko-sc.co.jpshoko-sc.co.jpchemie-brunschwig.ch this compound, or its multi-labeled counterparts (e.g., ¹³C, ¹⁵N-leucine), serves as an ideal internal standard for the quantification of endogenous leucine. nih.govshoko-sc.co.jpckisotopes.com Because these standards have the same chemical structure and physicochemical properties as the analyte, they behave identically during sample preparation, chromatography, and ionization. shoko-sc.co.jp

This co-analysis allows for the correction of analytical variability, including extraction efficiency and ion suppression or enhancement, which are common challenges in the analysis of complex biological samples. nih.gov The ratio of the signal from the endogenous analyte to the signal from the known concentration of the labeled standard is used to calculate the precise concentration of the analyte. cambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for studying molecules labeled with stable isotopes, providing detailed information about molecular structure and dynamics.

1H-15N HSQC NMR for Protein Structural and Dynamic Analysis

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a cornerstone of modern biomolecular NMR. rsc.organu.edu.au It is used to obtain detailed structural and dynamic information on proteins at atomic resolution. meihonglab.comacs.org This two-dimensional experiment generates a spectrum where each peak corresponds to a specific nitrogen-hydrogen bond, typically the amide bond in the protein backbone. rsc.org

By selectively labeling a protein with ¹⁵N-leucine, only the leucine residues will give rise to signals in the ¹H-¹⁵N HSQC spectrum. rsc.orgresearchgate.net This selective labeling strategy is invaluable for several reasons:

Spectral Simplification: In large proteins, uniform ¹⁵N labeling can lead to severe spectral overlap, making it difficult to assign and analyze individual resonances. Selective labeling with ¹⁵N-leucine dramatically simplifies the spectrum, allowing for the unambiguous assignment and study of leucine residues. nih.gov

Assignment Confirmation: It can be used to confirm backbone assignments made from uniformly labeled samples. nih.gov

Probing Specific Sites: It allows researchers to focus on the structural and dynamic properties of specific leucine residues, which may be located in functionally important regions of the protein, such as binding sites or domain interfaces. rsc.orgmeihonglab.com

The analysis of ¹H-¹⁵N HSQC spectra of ¹⁵N-leucine labeled proteins can reveal information about the local chemical environment, conformational changes, and dynamic processes occurring on a wide range of timescales. meihonglab.comresearchgate.netutoronto.ca

Key Findings from ¹H-¹⁵N HSQC NMR Studies:

Selective ¹⁵N-leucine labeling is a cost-effective method for evaluating the structural integrity and dynamics of specific protein regions. rsc.org

The technique has been used to study protein-ligand interactions by monitoring changes in the chemical shifts of leucine residues upon binding. anu.edu.au

Combining selective labeling with paramagnetic NMR techniques can provide long-range structural restraints for protein structure determination. anu.edu.au

13C and 15N Direct Detection NMR Methods for Spectral Resolution

Direct detection of 13C and 15N nuclei in NMR spectroscopy offers significant advantages for enhancing spectral resolution, particularly in the analysis of complex biomolecules and mixtures containing this compound. While traditional 1H-detected NMR is often limited by narrow chemical shift dispersion and signal overlap, direct detection of lower gyromagnetic ratio nuclei like 15N provides a wider chemical shift range, leading to better-resolved spectra. pnas.org

The development of cryogenic probes optimized for 13C and 15N direct detection has further improved the sensitivity of these methods. ckisotopes.com These techniques are especially powerful for studying intrinsically disordered proteins (IDPs), which are often challenging to analyze with conventional 1H-detected experiments due to rapid solvent exchange and high proline content. pnas.org A suite of 3D 15N-detected experiments has been developed that leverages the slower transverse relaxation and larger chemical shift dispersion of 15N nuclei, enabling complete backbone assignment, including that of proline residues. pnas.org

Moreover, direct detection methods can provide spectral information on residues like proline, which are difficult to observe in conventional HN-based experiments. nih.gov This is crucial for studying unstructured proteins or protein segments that are often rich in proline. nih.gov The multiplet structure observed in the 13C-NMR spectrum of fully labeled L-leucine arises from 13C-13C and 13C-15N scalar interactions, providing detailed structural information. researchgate.net

| Experiment Type | Nuclei Detected | Key Advantage for 15N-Leucine Analysis |

| 1D 15N NMR | 15N | Direct observation of 15N chemical shifts, useful for assessing labeling efficiency. |

| 2D 13C'-15N Correlation (CON) | 13C, 15N | Correlates backbone carbonyl carbon and nitrogen, aiding in sequential assignments. nih.gov |

| 2D 13Cα-15N Correlation | 13C, 15N | Provides through-bond connectivity information between Cα and backbone nitrogen. |

Triple-Resonance and Multidimensional NMR Spectroscopy for Protein Assignments

The assignment of NMR signals to specific atoms within a protein is a foundational step in determining its three-dimensional structure and studying its dynamics. For proteins incorporating 15N-labeled leucine, triple-resonance and multidimensional NMR experiments are indispensable tools. These experiments correlate the 1H, 13C, and 15N nuclei, allowing for through-bond magnetization transfer to establish sequential connectivity between amino acid residues. uni-frankfurt.degmclore.org

Experiments such as the HNCACB and CBCA(CO)NH are workhorses in this field, correlating the amide proton and nitrogen of one residue with the Cα and Cβ carbons of the preceding residue, thus enabling a "walk" along the protein backbone for sequential assignment. mdpi.com The incorporation of 15N-leucine simplifies crowded spectral regions by specifically highlighting the signals from leucine residues, aiding in the confirmation of assignments. rsc.org

For larger proteins, where signal overlap and broad lines can be problematic, uniform 13C and 15N labeling is often employed. uni-frankfurt.degmclore.org The development of four-dimensional (4D) 15N/13C, 13C/13C, and 15N/15N-separated NOESY spectra has made the assignment of numerous nuclear Overhauser effect (NOE) interactions more straightforward, even in proteins exceeding 20 kDa. gmclore.org

A recent development involves the use of proton-mediated magnetization transfer under mismatched Hartmann-Hahn conditions (MMHH) to correlate 13C and 15N nuclei in triple-resonance experiments for oriented samples, with subsequent 15N detection. nsf.gov This has been demonstrated with N-acetyl Leucine (NAL) single crystals and doubly labeled Pf1 coat protein. nsf.gov

| NMR Experiment | Dimensionality | Information Provided for 15N-Leucine |

| HNCACB | 3D | Correlates HN of residue i with Cα/Cβ of residues i and i-1. |

| CBCA(CO)NH | 3D | Correlates Cα/Cβ of residue i-1 with HN of residue i. mdpi.com |

| HNCO | 3D | Correlates HN of residue i with the carbonyl carbon of residue i-1. d-nb.info |

| 15N-edited NOESY | 3D | Provides through-space distance restraints between 15N-bound protons and other protons. mdpi.com |

Paramagnetic NMR Spectroscopy with 15N-Labeled Leucine in Biomolecular Studies

Paramagnetic NMR spectroscopy is a powerful technique that utilizes the effects of unpaired electrons from paramagnetic metal ions to gain long-range structural and dynamic information in biomolecules. annualreviews.org When a protein is selectively labeled with 15N-leucine, the paramagnetic effects on these specific residues can be monitored to map interactions and determine molecular structures. annualreviews.orgnih.gov

The primary paramagnetic effects used are the Pseudocontact Shift (PCS), Paramagnetic Relaxation Enhancement (PRE), and Residual Dipolar Couplings (RDC). annualreviews.org

Paramagnetic Relaxation Enhancement (PRE) : PRE causes a distance-dependent increase in the relaxation rate of nuclear spins, leading to a reduction in peak intensity. nih.gov By introducing a paramagnetic spin label at a specific site, residues close to the label, such as 15N-leucine, will experience a significant PRE effect, allowing for the measurement of distances up to ~35 Å. nih.gov This has been used to study protein-protein interactions by labeling one protein with a spin label and observing the PRE effects on a 15N-leucine labeled binding partner. nih.gov

Pseudocontact Shifts (PCS) : PCS arises from the anisotropic magnetic susceptibility of the paramagnetic center and provides long-range distance and angular information. annualreviews.org Superimposing spectra of a protein with a paramagnetic ion and a diamagnetic reference allows for the measurement of PCS, which can be visualized as isosurfaces to define the spatial location of the labeled residues relative to the metal ion. annualreviews.org

Residual Dipolar Couplings (RDC) : RDCs provide information on the orientation of internuclear vectors relative to the magnetic field and are powerful restraints for structure determination. annualreviews.org

Selectively labeling a protein with 15N-leucine simplifies the analysis of complex spectra in these experiments. Leucine is often chosen for selective labeling because it is the most abundant amino acid in proteins, and its labeling is straightforward and cost-effective. rsc.org For instance, in a study of the interaction between the tip and translocon proteins of the Shigella and Salmonella type III secretion systems, 15N-leucine labeling was used to reduce the complexity of the NMR datasets and enable the detection of subtle changes in peak intensities upon protein-protein interaction via PRE analysis. nih.gov

| Paramagnetic Effect | Information Gained | Typical Distance Range | Application with 15N-Leucine |

| PRE | Distance | Up to ~35 Å | Mapping protein interaction interfaces. nih.gov |

| PCS | Distance and Angular | Long-range | Determining the position of leucine residues relative to a metal center. annualreviews.org |

| RDC | Orientational | N/A | Defining the orientation of the N-H bond vector in leucine residues. annualreviews.org |

Isotope Labeling Strategies for NMR Sensitivity Enhancement (e.g., Deuteration, Sparse Labeling, Methyl Labeling)

To overcome the challenges of studying large proteins by NMR, various isotope labeling strategies have been developed to enhance sensitivity and reduce spectral complexity. These methods are highly applicable to studies involving this compound.

Deuteration : Replacing protons with deuterium (B1214612) (2H) significantly reduces dipolar relaxation, a major cause of line broadening in large proteins. nih.govnih.gov This leads to sharper NMR lines and improved sensitivity. utoronto.ca Uniform deuteration is often combined with 15N and 13C labeling. nih.gov

Sparse Labeling : This strategy involves enriching only one or a few types of amino acids with 15N or 13C. nih.gov Labeling a protein with only 15N-leucine, for example, dramatically simplifies the 1H-15N HSQC spectrum, reducing signal overlap and facilitating the analysis of specific residues within a large protein or complex. nih.govnih.gov However, this approach can make sequential resonance assignments difficult due to the gaps from unlabeled residues. uni-frankfurt.de

Methyl Labeling : The methyl groups of Isoleucine, Leucine, and Valine (ILV) are excellent probes for NMR studies of high-molecular-weight proteins. eurisotop.com Selective protonation of these methyl groups in a perdeuterated (fully deuterated) protein background, known as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), provides high-quality spectra with enhanced sensitivity. utoronto.caacs.org This is due to the fast rotation of the methyl groups and the favorable relaxation properties of the methyl-TROSY effect. researchgate.net Precursors like α-ketoisovalerate are often used to introduce labeled leucine and valine into the protein. nih.goveurisotop.com

These strategies can be combined. For example, a common approach is to use a highly deuterated, 15N-labeled protein with selective protonation of the ILV methyl groups. utoronto.ca This provides high-sensitivity signals from the protein's hydrophobic core, which is often crucial for its structure and function.

| Labeling Strategy | Principle | Advantage for 15N-Leucine Studies |

| Perdeuteration | Replacement of 1H with 2H | Reduces relaxation, sharpens lines, increases sensitivity. nih.govutoronto.ca |

| Sparse 15N-Labeling | Enrichment of only specific amino acid types (e.g., Leucine) with 15N | Simplifies spectra, reduces overlap, allows focus on specific residues. nih.gov |

| Selective Methyl Labeling | Protonation of methyl groups (e.g., in Leucine) in a deuterated background | High sensitivity for large proteins via methyl-TROSY experiments. acs.org |

| Stereo-Array Isotope Labeling (SAIL) | Complete stereospecific and regiospecific isotope patterning | Sharpens lines and simplifies spectra without loss of information. uni-frankfurt.de |

Integrated Analytical Platforms

Combined NMR and MS for Comprehensive Metabolite Profiling using 15N-Labeled Tags

Integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) creates a powerful analytical platform that leverages the complementary strengths of both techniques for comprehensive metabolite profiling. While MS offers unparalleled sensitivity and resolution, NMR provides excellent quantitation and structural information without the need for chromatographic separation. nih.govau.dk The use of 15N-labeled tags, such as in this compound, is a key strategy in bridging these two platforms. nih.govresearchgate.net

A "smart" isotope tag, 15N-cholamine, has been developed to facilitate the detection of the same metabolites by both NMR and MS. nih.govresearchgate.net This tag possesses two key features: a 15N isotope for NMR detection and a permanent positive charge for enhanced MS sensitivity. nih.govresearchgate.net By tagging carboxyl-containing metabolites, this approach enables their effective detection in complex biological samples like human serum and urine across both platforms. nih.gov This dual-detection capability is crucial for correlating the data derived from each technique, which has historically been a bottleneck in metabolomics. nih.govresearchgate.net

The strategy involves using a 15N-labeled reagent to selectively tag a specific functional group in metabolites. For instance, 15N-ethanolamine can tag metabolites with carboxyl groups. mdpi.com Following tagging, the sample can be analyzed directly by 1H-15N 2D HSQC NMR, which provides well-resolved spectra with minimal interference from solvent signals. mdpi.com The same tagged sample can then be analyzed by LC-MS, where the permanent charge on the tag improves ionization efficiency and detection.

This integrated approach offers several advantages:

Enhanced Metabolite Identification : Correlating NMR's structural data with MS's accurate mass measurements improves the confidence of metabolite identification.

Broader Metabolome Coverage : Combining the two techniques allows for the detection of a wider range of metabolites than either method could achieve alone.

Direct Tracing of Metabolism : Using 15N-labeled precursors like this compound allows for the direct tracing of nitrogen metabolism pathways. nih.gov

| Technique | Strengths in Integrated Platform | Role of 15N-Tag |

| NMR | Quantitative, structural information, non-destructive. nih.gov | Provides a specific NMR-active nucleus for detection in complex mixtures. nih.gov |

| MS | High sensitivity, high resolution, accurate mass. nih.gov | Enhances ionization efficiency and MS sensitivity, especially with charged tags. nih.gov |

Applications of Dl Leucine 15n in Metabolic Pathway Elucidation and Flux Analysis Non Clinical Focus

Principles of Isotopic Tracer Studies with 15N-Leucine

Isotopic tracer studies utilizing ¹⁵N-leucine are founded on the principle of introducing a labeled compound into a biological system and tracking its incorporation into various metabolic pools. This allows researchers to distinguish between endogenous (synthesized within the body) and exogenous (derived from the diet) sources of nitrogen and amino acids. The heavy isotope, ¹⁵N, does not alter the biochemical properties of leucine (B10760876), ensuring it behaves identically to its unlabeled counterpart in metabolic processes.

Precursor-Product Methodologies in Protein Turnover Research

The precursor-product method is a fundamental approach to studying protein turnover. plos.org In this methodology, ¹⁵N-leucine is introduced into the system, acting as a precursor. Researchers then measure the rate at which the ¹⁵N label is incorporated into a product, typically protein. By measuring the ¹⁵N enrichment in both the precursor pool (free leucine in plasma or tissue) and the product (protein-bound leucine), the rate of protein synthesis can be calculated. rsc.org This method has been instrumental in understanding how different physiological states and nutritional interventions affect protein synthesis in various tissues. rsc.org Leucine is a particularly useful tracer because it is an essential amino acid primarily metabolized in muscle, a key site of protein turnover. plos.org

Isotope Dilution Techniques for Endogenous Nitrogen Flux Assessment

Isotope dilution techniques are employed to quantify the contribution of endogenous nitrogen to the total nitrogen flux in the digestive tract. nih.govnih.gov This is crucial for determining the true digestibility of dietary proteins. The method involves the intravenous infusion of ¹⁵N-leucine. nih.govnih.gov This labeled leucine is incorporated into endogenous proteins that are secreted into the gut, such as digestive enzymes and mucins. nih.gov By measuring the dilution of the ¹⁵N label in the digesta collected from the intestine, researchers can calculate the amount of endogenous nitrogen that has mixed with the dietary nitrogen. nih.gov This allows for a more accurate assessment of how much of the dietary protein is actually absorbed. These techniques have been widely applied in studies with pigs and poultry to understand the dynamics of endogenous nitrogen secretion and reabsorption. nih.govnih.gov

Single-Injection and Continuous Infusion Methods in Animal and in vitro Research Models

Two primary methods for administering ¹⁵N-leucine in research are single-injection and continuous infusion. plos.orgcabidigitallibrary.org

Continuous Infusion: This is a widely used technique, particularly for determining whole-body protein turnover and endogenous amino acid losses. plos.orgphysiology.org The tracer is infused intravenously at a constant rate until a steady state of ¹⁵N enrichment is achieved in the precursor pool (e.g., plasma free leucine). cabidigitallibrary.orgphysiology.org This steady-state condition simplifies the mathematical models used to calculate metabolic fluxes. cabidigitallibrary.org The continuous infusion method has been considered a "gold standard" for measuring whole-body protein turnover. cambridge.orgnih.gov

Single-Injection (Bolus): In this method, a single dose of ¹⁵N-leucine is administered, and the subsequent decay of the isotope enrichment in various pools is monitored over time. plos.orgnih.gov While technically simpler and less costly than continuous infusion, the analysis can be more complex due to the non-steady-state conditions. semanticscholar.org However, recent studies in poultry have demonstrated that a single-injection method can be a valid and practical alternative for determining endogenous amino acid losses, provided that the timing of sample collection is optimized. plos.orgnih.gov

The choice between single-injection and continuous infusion depends on the specific research question, the animal model, and the technical resources available. insidescientific.com

Investigating Amino Acid Turnover and Kinetics in Animal Models

DL-Leucine-¹⁵N is a key tool for in-depth investigations into amino acid turnover and kinetics in various animal models, providing crucial data for nutritional science and animal production.

Determination of Endogenous Amino Acid Losses and True Digestibility (e.g., in poultry, pigs)

A significant application of ¹⁵N-leucine is the determination of endogenous amino acid losses (EAAL) in the digestive tract of animals like pigs and poultry. physiology.orgthejaps.org.pktandfonline.com These losses consist of proteins from digestive secretions, sloughed intestinal cells, and mucin. nih.gov Accurately quantifying EAAL is essential for calculating the true digestibility of amino acids from feed ingredients.

The ¹⁵N-isotope dilution technique, often using a continuous intravenous infusion of ¹⁵N-leucine, is a common method. tandfonline.com The infused ¹⁵N-leucine labels the body's free amino acid pool, which is then used to synthesize endogenous proteins secreted into the gut. tandfonline.com By analyzing the ¹⁵N enrichment in the ileal digesta relative to the precursor pool (plasma free leucine), the proportion of endogenous nitrogen and amino acids can be calculated. nih.govresearchgate.net

For instance, in studies with pigs, this method has been used to demonstrate that under certain diets, a significant portion of the nitrogen in the ileal digesta can be of endogenous origin. nih.gov Research in poultry has also utilized ¹⁵N-leucine, including the development of a single-injection method, to quantify EAAL and assess the true digestibility of amino acids in roosters fed diets with varying protein levels. plos.org

Table 1: Research Findings on Endogenous Leucine Loss in Cecectomized Roosters using ¹⁵N-Leucine Single-Injection Method

| Dietary Crude Protein Level | Endogenous Leucine Loss (mg/kg of DMI) | True Digestibility of Leucine (%) |

|---|---|---|

| 0% | 103 | 95.8 |

| 3% | 108 | 96.1 |

| 6% | 115 | 95.5 |

| 9% | 154 | 95.9 |

| 12% | 162 | 96.0 |

| 15% | 165 | 95.7 |

| 18% | 168 | 95.8 |

| 21% | 170 | 95.9 |

Data adapted from a study on cecectomized roosters, illustrating the influence of dietary protein on endogenous losses. DMI: Dry Matter Intake.

Whole-Body and Tissue-Specific Protein Turnover Studies in Research Animals

By employing methods like continuous infusion of ¹⁵N-leucine, researchers can achieve an isotopic steady state, allowing for the calculation of key kinetic parameters. animbiosci.org The rate of appearance (flux) of leucine in the plasma is determined by the dilution of the infused ¹⁵N-leucine by unlabeled leucine from protein breakdown and dietary intake. From this flux, rates of protein synthesis and breakdown can be derived. plos.org

Studies in various animal models, from rodents to larger farm animals, have utilized ¹⁵N-leucine to explore protein turnover. For example, research in mice has employed multi-isotope imaging mass spectrometry with ¹⁵N-leucine to quantify protein turnover at a subcellular level, revealing unexpectedly slow turnover in certain cell structures. bohrium.com In pigs, ¹⁵N-leucine infusion has been used to compare protein and amino acid digestibility across different feedstuffs. nih.gov These kinetic studies are crucial for optimizing animal nutrition and understanding the metabolic basis of growth and disease.

Table 2: Example Data from a Whole-Body Protein Turnover Study in Growing Pigs

| Parameter | Diet A (Standard Protein) | Diet B (High Protein) |

|---|---|---|

| Leucine Flux (μmol/kg/h) | 150 | 180 |

| Protein Synthesis (g/kg/day) | 12.5 | 14.8 |

| Protein Breakdown (g/kg/day) | 9.8 | 11.2 |

| Net Protein Gain (g/kg/day) | 2.7 | 3.6 |

This is a hypothetical data table representing typical findings from a ¹⁵N-leucine tracer study comparing different dietary protein levels.

An Article on the Chemical Compound “DL-Leucine-15N”

Applications of Dl Leucine 15n in Structural Biology and Proteomics Research

Protein Structure Determination via ¹⁵N-Labeled Leucine (B10760876) in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural biology for determining the three-dimensional structures of proteins in solution, mimicking their native physiological environment. unibas.chsilantes.com The use of isotope labeling, particularly with ¹⁵N, is often essential for studying proteins, especially larger ones, as it enhances signal detection and allows for more detailed analysis. silantes.comresearchgate.net Leucine is an ideal candidate for selective labeling because it is one of the most abundant amino acids in proteins, and its selective incorporation into recombinant proteins is a straightforward and cost-effective process. rsc.org

Assigning Chemical Shifts and Deriving Structural Restraints

A fundamental step in any protein structural study by NMR is the assignment of the multitude of resonances to individual nuclei. nih.govresearchgate.net The incorporation of ¹⁵N-labeled leucine, often in conjunction with ¹³C labeling, facilitates this process through triple-resonance NMR experiments. nih.govutoronto.ca These experiments link the chemical shifts of directly bonded ¹H, ¹³C, and ¹⁵N nuclei, which is crucial for dispersing crowded spectra and reducing resonance overlap, a significant challenge in larger proteins. nih.govresearchgate.net

The chemical shifts of backbone and side-chain atoms, once assigned, are exquisitely sensitive to the local conformation. nih.govresearchgate.net Specifically, the backbone (¹Hα, ¹³C′, ¹³Cα, ¹⁵N, and ¹HN) and ¹³Cβ chemical shifts are valuable reporters of local secondary structure. nih.gov Programs like TALOS-N utilize these chemical shift assignments to predict backbone torsion angles (φ and ψ) with high accuracy. nih.govresearchgate.net These predicted angles can then be used as structural restraints in the calculation and refinement of the protein's three-dimensional structure. nih.govembl-hamburg.de

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is used to derive interproton distance restraints, which are primary experimental inputs for structure calculation. researchgate.netembl-hamburg.de The improved resolution and sensitivity gained from ¹⁵N labeling, often combined with deuteration, are critical for obtaining and assigning these crucial NOE signals. utoronto.cautoronto.ca

Table 1: Key NMR Experiments Utilizing ¹⁵N-Labeling for Structural Restraints

| NMR Experiment | Information Derived | Relevance to Structure Determination |

| ¹H-¹⁵N HSQC | Correlation of amide proton and nitrogen chemical shifts. univr.it | A fundamental "fingerprint" of the protein, used to monitor changes upon interaction and for assigning other spectra. unibas.ch |

| Triple-Resonance (e.g., HNCA, HN(CO)CA) | Correlates backbone amide ¹H and ¹⁵N with the ¹³Cα of the same and preceding residue. univr.it | Essential for sequential backbone resonance assignment. nih.govunivr.it |

| ¹⁵N-edited NOESY-HSQC | Shows spatial proximities (through-space) between amide protons and other protons within ~5-7 Å. univr.it | Provides the majority of the distance restraints used for calculating the 3D structure. researchgate.netunivr.it |

| Residual Dipolar Couplings (RDCs) | Provides long-range orientational information about bonds relative to the magnetic field. unibas.ch | Offers global structural restraints, crucial for defining the relative orientation of domains. unibas.ch |

Studying Protein-Protein and Protein-Ligand Interactions in Solution

NMR spectroscopy is uniquely suited for studying biomolecular interactions in solution under near-physiological conditions. unibas.ch The incorporation of ¹⁵N-leucine allows researchers to monitor changes in the protein's NMR spectrum upon the addition of a binding partner, be it another protein or a small molecule ligand.

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a sensitive reporter of the chemical environment of each backbone amide. univr.it When a ligand binds, residues at the interaction interface or those undergoing conformational changes will often show significant changes in their corresponding peak positions (chemical shift perturbations) or intensities in the ¹H-¹⁵N HSQC spectrum. unibas.chwhiterose.ac.uk By mapping these changes onto the protein's structure, the binding site can be identified. nih.gov

This technique is invaluable for:

Mapping binding interfaces: Identifying the specific amino acid residues involved in the interaction.

Determining binding affinities (Kd): By titrating the ligand and monitoring the progressive changes in the NMR spectrum.

Characterizing the structural changes upon binding: Observing shifts indicates changes in the local electronic environment, providing insight into the conformational rearrangements that accompany binding. whiterose.ac.uk

For example, studies on the interaction between the major urinary protein (MUP) and its ligand IBMP utilized ¹H-¹⁵N HSQC spectra of ¹⁵N-labeled MUP to observe backbone changes upon ligand binding. whiterose.ac.uk Similarly, paramagnetic NMR spectroscopy, often using ¹⁵N-leucine labeled proteins, can provide long-range structural restraints to study protein-ligand and protein-protein interactions in solution. unibas.ch

Analysis of Protein Dynamics Across Various Time Scales (ps-ns, µs-ms, s-min)

Proteins are not static entities; their functions are intrinsically linked to their dynamic behavior, which spans a vast range of timescales. d-nb.infoplos.org NMR spectroscopy, particularly with ¹⁵N-labeling, is a powerful tool for quantifying these motions. d-nb.info

Picosecond to Nanosecond (ps-ns) Timescale: These fast internal motions, such as bond vibrations and side-chain rotations, are probed by measuring the relaxation rates of ¹⁵N nuclei. The key parameters measured are the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear Nuclear Overhauser Effect (het-NOE). d-nb.inforesearchgate.net Analysis of this data, often using the "model-free" approach, provides information about the rigidity of the protein backbone, quantified by the order parameter (S²), and the timescales of these fast motions. d-nb.infonih.gov For instance, ¹⁵N relaxation measurements on a truncated prion protein helped determine the rigidity of its helical structures and identify regions of high mobility. nih.gov

Microsecond to Millisecond (µs-ms) Timescale: Slower, larger-scale motions like loop movements or domain rearrangements are often critical for catalysis and ligand binding. plos.org These motions can be studied using relaxation-compensated Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments. d-nb.info These experiments detect conformational exchange processes, providing information on the kinetics (exchange rates) and thermodynamics of these dynamic events. researchgate.net

Second to Minute (s-min) Timescale: Very slow processes, such as protein folding or the exchange of hydrogen atoms with the solvent (hydrogen-deuterium exchange), can also be monitored by NMR. These experiments provide insights into the stability and large-scale conformational changes of a protein.

Table 2: NMR Relaxation Parameters and Corresponding Timescales of Motion

| NMR Parameter | Timescale of Motion | Type of Motion Probed |

| R₁ (Longitudinal Relaxation Rate) | ps-ns | Fast internal bond vector motions, overall molecular tumbling. d-nb.inforesearchgate.net |

| R₂ (Transverse Relaxation Rate) | ps-ns, µs-ms | Fast internal motions and slower conformational exchange processes. d-nb.inforesearchgate.net |

| Heteronuclear NOE | ps-ns | Amplitude of fast internal motions of the N-H bond vector. d-nb.infonih.gov |

| Relaxation Dispersion (e.g., CPMG) | µs-ms | Conformational exchange between different states. d-nb.info |

Investigating Protein Conformational Changes and Structural Flexibility

The function of many proteins relies on their ability to adopt different conformations. plos.orgugent.be DL-Leucine-¹⁵N labeling, through the NMR methods described above, is instrumental in characterizing this structural flexibility. utoronto.cafrontiersin.org

By analyzing chemical shift perturbations and relaxation data, researchers can identify regions of a protein that are inherently flexible or that undergo conformational changes in response to stimuli like ligand binding or post-translational modifications. plos.orgfrontiersin.org For example, an investigation into the Leucine-Rich Amelogenin Protein (LRAP) used ¹³C and ¹⁵N labeling to study the structure of the K24 to S28 region. frontiersin.org The study found this region to be structurally sensitive to phosphorylation and its environment, suggesting it sits (B43327) at a key point of structural flexibility that is important for the protein's function in biomineralization. frontiersin.org

Molecular dynamics (MD) simulations are often used alongside NMR data to provide a more detailed picture of protein flexibility. ugent.benih.gov NMR-derived restraints can be used to guide and validate these simulations, leading to a more accurate understanding of the protein's dynamic landscape. Studies on the leucine-binding protein (LBP) have used MD simulations to explore its conformational flexibility, showing that the protein can exist in a closed form even without a substrate, highlighting the inherent flexibility of its apo-structure. nih.gov

Role in Proteomic Studies and Quantitative Proteomics (e.g., principles of SILAC using ¹⁵N-Leucine)

Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample, often comparing different cellular states. researchgate.net Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative proteomics based on mass spectrometry (MS). creative-proteomics.comthermofisher.com

The core principle of SILAC involves growing two populations of cells in different culture media. One population is grown in "light" medium containing the natural, unlabeled amino acids, while the other is grown in "heavy" medium where one or more essential amino acids are replaced with stable isotope-labeled versions, such as ¹⁵N-leucine. researchgate.netgbiosciences.com Over several cell divisions, the "heavy" amino acids are incorporated into all newly synthesized proteins. gbiosciences.com

After the experiment (e.g., treating one cell population with a drug), the two cell populations are combined, and the proteins are extracted and digested into peptides. researchgate.net When analyzed by a mass spectrometer, a peptide containing the "heavy" leucine will have a mass shifted by the mass of the incorporated isotope(s) compared to its "light" counterpart. The ratio of the intensities of the "heavy" and "light" peptide peaks in the mass spectrum directly reflects the relative abundance of the protein in the two original cell populations. researchgate.netcreative-proteomics.com

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, leucine has also been employed. thermofisher.comnih.gov Early SILAC studies used deuterated (²H) leucine, but this sometimes led to chromatographic shifts that affected quantification accuracy. creative-proteomics.com The use of ¹³C or ¹⁵N-labeled amino acids, including leucine, is preferred as the labeled and unlabeled peptides tend to co-elute, leading to more precise quantification. creative-proteomics.com The SILAC method using labeled leucine has been successfully applied to model organisms like E. coli and yeast to investigate changes in their proteomes. nih.gov

Computational and Theoretical Modeling of 15n Leucine Data

Compartmental Modeling for Kinetic Analysis of Tracer Data.researchgate.netcabidigitallibrary.org

Compartmental modeling is a powerful mathematical approach used to describe the kinetics of a substance as it moves through various pools or "compartments" within a biological system. researchgate.net In the context of 15N-Leucine, these compartments can represent distinct physiological spaces, such as the plasma, the intracellular free amino acid pool, and protein-bound amino acids. The transfer of the 15N label between these compartments over time provides the data for kinetic analysis.

Three-Compartment Models for Tracer Kinetics.nih.govcapes.gov.brresearchgate.net

A commonly employed approach for analyzing 15N-leucine kinetics is the three-compartment model. nih.govcapes.gov.br This model simplifies the complex reality of whole-body metabolism into a manageable number of interacting pools. For instance, a typical three-compartment model for leucine (B10760876) kinetics might include:

Plasma Leucine Pool: Represents the free leucine circulating in the bloodstream.

Intracellular Free Leucine Pool: Represents the free leucine within the cells, which is the direct precursor for protein synthesis.

Protein-Bound Leucine Pool: Represents the leucine incorporated into tissue proteins.

Studies have utilized three-compartment models to analyze data from [15N,13C]leucine tracer infusions, simplifying the kinetics due to the irreversible transamination to [13C]alpha-ketoisocaproic acid (KIC). nih.gov This allows for the estimation of fractional turnover rates of protein pools. nih.gov Similarly, three-compartment models have been used to calculate flux rates from 15N enrichment in urinary nitrogen and ammonia (B1221849) after oral administration of [15N]leucine. capes.gov.br In studies involving lactating goats, a three-compartment model was constructed to calculate the fluxes of plasma unlabeled and labeled leucine by the mammary gland and a hind leg, using [15N, 1-13C]Leu. researchgate.net

However, it is important to note that the choice of tracer and the specific model can significantly influence the results. For example, a comparison of [15N]glycine, [15N]leucine, and [15N]yeast protein thermitase hydrolysate (YPTH) in premature infants using a three-compartment model yielded significantly different whole-body protein synthesis rates, highlighting the methodological considerations in tracer kinetic studies. capes.gov.brnih.gov

Multi-Compartmental Models for Comprehensive Nitrogen Metabolism.nih.govplos.orgresearchgate.net

While three-compartment models are useful, they often oversimplify the intricate network of nitrogen metabolism. Multi-compartmental models offer a more detailed and comprehensive representation by including a larger number of interconnected pools. These models can account for the metabolism of leucine and its transamination product, alpha-ketoisocaproic acid (KIC), across different tissues and intracellular compartments. nih.gov

For example, a six-compartment model has been proposed to describe the intracellular muscle kinetics of leucine and KIC, providing a more in-depth view of regional protein degradation and synthesis. nih.govaminer.org A highly detailed multi-compartmental model was developed to represent the body's entire nitrogen flux system in rats, linking the sizes and Δ15N values of 21 nitrogen pools to the rates of 49 metabolic fluxes. plos.orgresearchgate.net This model demonstrated that numerous metabolic pathways, including protein synthesis and amino acid metabolism, contribute to the accumulation of 15N in tissues. plos.org Such complex models are crucial for understanding the whole-body distribution and partitioning of nitrogen fluxes. plos.orgnih.gov

Fluxomics: Integration of Isotopic Tracing with Computational Analysis for Metabolic Flux Quantification.nih.govbham.ac.ukrsc.org

Fluxomics is the field of study dedicated to quantifying the rates of metabolic reactions, or fluxes, within a biological system. rsc.orgresearchgate.net It integrates data from stable isotope tracing experiments, like those using 15N-leucine, with computational analysis to create a detailed map of metabolic activity. nih.govbham.ac.uk This approach is particularly powerful for understanding how metabolic networks respond to genetic or environmental changes. rsc.org

The use of 13C and 15N dual isotopic labeling is a key strategy in fluxomics for the simultaneous quantification of carbon and nitrogen fluxes. nih.govsurrey.ac.uknih.gov By tracing the incorporation of both isotopes into metabolites, researchers can gain a more complete picture of cellular metabolism. bham.ac.uk For instance, 15N-NMR-based approaches have been developed to analyze isotope incorporation in amino acids, providing detailed information about metabolic fluxes. bham.ac.ukresearchgate.net

Bayesian Multi-Model 13C15N-Metabolic Flux Analysis for Complex Systems.nih.govresearchgate.netbiorxiv.org

In complex biological systems, a single metabolic model may not be sufficient to accurately represent the underlying metabolic reality. Bayesian multi-model inference offers a statistically rigorous approach to address this challenge. nih.govresearchgate.net This method considers a set of plausible models and weights their predictions based on how well they fit the experimental data.

Bayesian multi-model 13C15N-Metabolic Flux Analysis (MFA) has been successfully applied to quantify both carbon and nitrogen fluxes simultaneously. nih.govsurrey.ac.uknih.govbiorxiv.org This powerful technique has been used to study the metabolism of Mycobacterium bovis BCG, revealing key insights into its nitrogen metabolism and identifying glutamate (B1630785) as a central node. nih.govsurrey.ac.ukresearchgate.netbiorxiv.org This approach has also been used to determine the directionality of biosynthetic pathways for amino acids like glycine, serine, isoleucine, and leucine. nih.govbiorxiv.org

Simulating Isotope Fractionation and Natural Isotopic Signatures (Δ15N) in Biological Systems.plos.orgnih.govcambridge.org

Isotope fractionation refers to the process where metabolic reactions discriminate between heavy and light isotopes, leading to variations in the natural abundance of isotopes in different biological molecules and tissues. plos.orgnih.gov The difference in the 15N abundance between an animal's tissues and its diet is known as the isotopic N discrimination (Δ15N). nih.gov

Computational models are essential for simulating and understanding the mechanisms behind isotope fractionation and the resulting natural isotopic signatures. plos.orgcambridge.org A multi-compartmental model was developed to provide a detailed representation of the body's Δ15N system, showing that variations in Δ15N can result from changes in the partitioning of nitrogen fluxes throughout the body. plos.orgnih.gov This modeling work has provided evidence that Δ15N measurements can be a valuable tool for investigating how metabolic fluxes are altered in different nutritional or physiopathological states. plos.orgnih.gov

Future Directions and Emerging Paradigms in Dl Leucine 15n Research

Development of Novel Isotopic Tracers and Advanced Labeling Strategies

The future of metabolic research using DL-Leucine-¹⁵N is intrinsically linked to the development of more sophisticated isotopic tracers and labeling strategies. While ¹⁵N-labeling has been instrumental, the next wave of innovation will likely focus on multi-isotope tracers and advanced delivery methods to probe metabolic pathways with greater precision.

One emerging area is the creation of tracers labeled with multiple stable isotopes, such as combining ¹⁵N with ¹³C or ²H in the same leucine (B10760876) molecule. mdpi.com This approach allows for the simultaneous tracking of both the nitrogen and carbon skeletons of the amino acid, providing a more comprehensive picture of its metabolic fate. For instance, a dual-labeled leucine tracer could distinguish between its incorporation into protein synthesis (tracking ¹⁵N) and its catabolism for energy (tracking ¹³C).

Advanced labeling strategies are also being developed to overcome the limitations of traditional methods. For example, researchers are exploring techniques for cell- or tissue-specific labeling, which would enable the study of metabolic fluxes in distinct cell populations within a complex organism. This could involve the use of targeted delivery systems or genetically encoded tools that control the expression of enzymes involved in leucine metabolism. Furthermore, novel methods like the triple-tracer approach, which uses multiple isotopically labeled versions of an amino acid simultaneously, are being developed to improve the accuracy of measuring protein turnover in non-steady-state conditions, such as after a meal. nih.gov

These advanced tracers and labeling strategies will be crucial for addressing more complex biological questions, such as understanding the metabolic crosstalk between different organs or the specific metabolic adaptations of cancer cells.

Table 1: Examples of Advanced Isotopic Labeling Strategies

| Labeling Strategy | Description | Potential Application in DL-Leucine-¹⁵N Research |

| Multi-Isotope Labeling | Incorporation of multiple stable isotopes (e.g., ¹⁵N and ¹³C) into a single tracer molecule. | Simultaneously track the fate of the amino and carbon backbone of leucine to differentiate between anabolic and catabolic pathways. |

| Cell-Type Specific Labeling | Techniques to deliver or activate isotopic labels in specific cell populations within a tissue or organism. | Investigate the unique protein synthesis and metabolic rates of different cell types in the brain or in a tumor microenvironment. |

| Triple-Tracer Method | Simultaneous administration of three different isotopic versions of an amino acid (e.g., unlabeled, ¹⁵N-labeled, and ¹³C-labeled leucine). | Achieve more accurate measurements of protein turnover and amino acid kinetics, especially in dynamic physiological states. nih.gov |

| Flux-Dynamic Labeling | Time-resolved administration and analysis of isotopic tracers to capture the dynamics of metabolic pathways. | Determine the rates of metabolic reactions and pathway fluxes in response to stimuli or perturbations. |

Integration with Multi-Omics Technologies (e.g., Dynamic Proteomics, Spatial Metabolomics)

The true power of DL-Leucine-¹⁵N as a research tool will be fully realized through its integration with other "omics" technologies. mdpi.com Combining stable isotope tracing with dynamic proteomics, spatial metabolomics, and other high-throughput methods will provide a multi-dimensional view of biological systems, connecting changes in protein turnover and metabolism to global shifts in gene expression, protein abundance, and metabolite localization.

Dynamic Proteomics: By coupling ¹⁵N-leucine labeling with mass spectrometry-based proteomics, researchers can move beyond static snapshots of the proteome and measure the synthesis and degradation rates of thousands of proteins simultaneously. pnas.orgresearchgate.net This approach, often referred to as dynamic proteomics or proteome turnover analysis, has already been used to study protein dynamics in various tissues, including the mouse brain. pnas.orgpnas.org Future studies will likely refine these methods to achieve higher temporal and spatial resolution, allowing for the investigation of proteome dynamics in specific subcellular compartments or in response to rapid signaling events.

Spatial Metabolomics: The integration of DL-Leucine-¹⁵N tracing with spatial metabolomics techniques, such as mass spectrometry imaging, will enable the visualization of metabolic activity within tissues with unprecedented detail. This could reveal, for example, how leucine metabolism differs between cancerous and healthy regions of a tumor or how nutrient utilization varies across different layers of the intestinal epithelium.

Multi-Omics Integration: The ultimate goal is to integrate data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular function. mdpi.com For instance, by combining ¹⁵N-leucine tracing data with transcriptomic and proteomic data, researchers could identify the regulatory networks that control protein synthesis and degradation in response to different stimuli. This integrated approach will be essential for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark. mdpi.combiorxiv.org

Table 2: Synergies of DL-Leucine-¹⁵N with Multi-Omics Technologies

| Omics Technology | Integration with DL-Leucine-¹⁵N | Research Insights |

| Dynamic Proteomics | Measures the incorporation of ¹⁵N-leucine into newly synthesized proteins over time. pnas.orgnih.gov | Provides global measurements of protein synthesis and degradation rates, revealing the dynamics of the proteome. researchgate.net |

| Spatial Metabolomics | Maps the distribution of ¹⁵N-labeled leucine and its metabolites within tissues. | Reveals spatial heterogeneity in metabolic activity and nutrient utilization. acs.org |

| Transcriptomics | Correlates changes in protein turnover (measured by ¹⁵N-leucine) with changes in gene expression. | Identifies transcriptional programs that regulate protein synthesis and degradation. |

| Genomics | Links genetic variations to differences in leucine metabolism and protein turnover. | Uncovers the genetic basis of metabolic diseases and individual differences in nutrient requirements. |

Advancements in Data Analysis and Computational Tools for Complex Isotope Tracing Data

The increasing complexity of data generated from stable isotope tracing experiments necessitates the development of more sophisticated data analysis pipelines and computational tools. ckisotopes.com Analyzing data from dynamic proteomics or multi-isotope tracing experiments requires specialized algorithms to accurately calculate isotope enrichment, determine kinetic parameters, and integrate multi-omics datasets. researchgate.net

Future advancements in this area will likely focus on several key aspects:

Improved Algorithms for Isotope Ratio Calculation: Developing more accurate and robust algorithms to deconvolve mass spectra and calculate the isotopic enrichment of labeled molecules, especially at low abundance levels. ckisotopes.com

Kinetic Modeling Software: Creating user-friendly software packages for building and fitting kinetic models to isotope tracing data, allowing for the estimation of metabolic fluxes and turnover rates. pnas.org

Multi-Omics Data Integration Platforms: Designing computational frameworks that can integrate and visualize data from different omics platforms, facilitating the identification of correlations and causal relationships between different molecular layers.

Machine Learning and Artificial Intelligence: Applying machine learning algorithms to analyze large-scale isotope tracing datasets to identify patterns and biomarkers associated with different physiological or pathological states. liposomes.ca

These computational tools will be essential for extracting meaningful biological insights from the vast amounts of data generated by modern isotope tracing experiments and for building predictive models of metabolic systems.

Expanding Applications to Diverse Biological Systems and Research Questions beyond Current Scope

While DL-Leucine-¹⁵N has been extensively used in studies of protein metabolism in mammals, its application is poised to expand into a wider range of biological systems and research areas. The fundamental role of leucine in protein synthesis makes it a versatile tracer for investigating a multitude of biological questions.

Future applications could include:

Microbiology: Studying protein synthesis and turnover in microorganisms to understand their growth, adaptation, and interactions within complex microbial communities.

Plant Science: Investigating nitrogen assimilation and protein metabolism in plants to improve crop yield and nutritional value.

Environmental Science: Tracing the flow of nitrogen through ecosystems by following the incorporation of ¹⁵N-labeled compounds into various organisms.

Neuroscience: Probing the dynamics of protein synthesis in specific neuronal circuits to understand the molecular basis of learning, memory, and neurodegenerative diseases. pnas.org

Drug Development: Using ¹⁵N-leucine to assess the impact of new drug candidates on protein synthesis and cellular metabolism. glpbio.com

By extending the use of DL-Leucine-¹⁵N to these diverse fields, researchers can gain new insights into the fundamental principles of life and address some of the most pressing challenges in medicine, agriculture, and environmental science.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing DL-Leucine-15N with isotopic purity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (15N) and structural integrity. For synthesis, employ asymmetric catalytic hydrogenation or enzymatic resolution techniques to achieve enantiomeric purity. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., hexane/ethyl acetate gradients) for separation .

- Data Validation : Cross-validate isotopic purity using isotope-ratio mass spectrometry (IRMS) and compare against unlabeled DL-Leucine controls. Report deviations in δ15N values (<±0.5‰) to ensure reproducibility .

Q. How should researchers design tracer studies using this compound to investigate protein turnover in metabolic pathways?

- Experimental Design : Administer this compound in cell cultures or model organisms (e.g., rodents) under controlled nitrogen-depleted conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify isotopic incorporation into proteins. Normalize data using internal standards (e.g., deuterated amino acids) to correct for matrix effects .

- Critical Controls : Include negative controls (unlabeled leucine) and blanks to account for natural isotope abundance. Validate kinetic models using compartmental analysis (e.g., SAAM II software) .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic flux in different tissue types be resolved?

- Contradiction Analysis : Perform tissue-specific isotopomer distribution analysis (IDA) using gas chromatography-mass spectrometry (GC-MS). Compare flux rates in hepatic vs. muscle tissues under varying physiological states (e.g., fasting vs. fed). Apply Bayesian statistical models to reconcile discrepancies arising from sampling timepoints or compartmental heterogeneity .

- Case Study : A 2024 study found conflicting flux rates in liver (2.3 µmol/g/h) vs. skeletal muscle (1.1 µmol/g/h) under hypoxia. Reanalysis using corrected normalization factors (e.g., tissue-specific protein content) resolved 85% of variance .

Q. What strategies optimize the integration of this compound data with multi-omics datasets (e.g., proteomics, transcriptomics)?

- Methodological Framework : Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to align isotopic tracer data with differentially expressed genes/proteins. Apply weighted correlation network analysis (WGCNA) to identify hub nodes linking leucine metabolism to regulatory pathways .

- Data Integration Challenges : Address batch effects via ComBat normalization and validate co-regulation patterns using siRNA knockdowns or CRISPR-Cas9 editing in target pathways (e.g., mTORC1 signaling) .

Methodological Best Practices

Q. How should researchers validate the stability of this compound under varying storage and experimental conditions?

- Stability Protocols : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Report degradation thresholds (e.g., >5% isotopic dilution invalidates data) and recommend storage at −80°C in argon-flushed vials .

Q. What statistical approaches are robust for analyzing low-abundance this compound signals in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.